The Phenyladamantane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The Phenyladamantane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional diamondoid hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid conformation, have led to its incorporation into numerous approved drugs. The introduction of a phenyl group to this remarkable scaffold gives rise to the phenyladamantane core, a motif that has demonstrated significant potential across a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the applications of phenyladamantane in medicinal chemistry, delving into its role in the development of antiviral, anticancer, and neurological disorder-targeting agents. We will explore the synthetic strategies, structure-activity relationships (SAR), and underlying mechanisms of action that underscore the therapeutic promise of this versatile chemical entity.
The Phenyladamantane Core: Physicochemical Properties and Synthetic Rationale
The adamantane moiety's rigid, cage-like structure provides a stable, non-metabolizable core that can anchor pharmacophoric elements in a well-defined spatial arrangement. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The lipophilic nature of the adamantane cage improves membrane permeability and can facilitate passage across the blood-brain barrier.
The addition of a phenyl group introduces several key features:
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking, cation-π, and hydrophobic interactions with complementary residues in a binding pocket.
-
Vectorial Orientation: The phenyl group acts as a linker, projecting other functional groups into specific regions of the target protein.
-
Modulation of Physicochemical Properties: The phenyl group influences the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned through substitution on the aromatic ring.
The synthesis of phenyladamantane derivatives often begins with commercially available adamantane precursors, such as 1-bromoadamantane or adamantane-1-carboxylic acid. Friedel-Crafts alkylation or arylation reactions are commonly employed to introduce the phenyl group onto the adamantane core. Subsequent functionalization of either the phenyl ring or other positions on the adamantane scaffold allows for the generation of diverse chemical libraries for biological screening.
Phenyladamantane in Antiviral Drug Discovery: Targeting Viral Entry
The initial success of adamantane derivatives as antiviral agents, such as amantadine and rimantadine for the treatment of influenza A, paved the way for the exploration of more complex adamantane-containing molecules. Phenyladamantane derivatives have emerged as potent inhibitors of viral entry, particularly as antagonists of the C-C chemokine receptor type 5 (CCR5).
CCR5 Antagonism for HIV-1 Therapy
CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host cells.[1] Small molecules that block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV-1 agents. The phenyladamantane scaffold has been successfully incorporated into potent CCR5 antagonists.
Mechanism of Action: Phenyladamantane-based CCR5 antagonists are allosteric inhibitors. They bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein, thereby blocking viral entry into the host cell.
Table 1: Structure-Activity Relationship of Phenyladamantane-based CCR5 Antagonists
| Compound | R1 | R2 | CCR5 Binding Affinity (IC50, nM) |
| 1a | H | H | 150 |
| 1b | 4-F | H | 50 |
| 1c | H | 3-Cl | 25 |
| 1d | 4-F | 3-Cl | 10 |
Data is illustrative and compiled from representative SAR studies.
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of novel phenyladamantane derivatives to the CCR5 receptor.[2]
Materials:
-
HEK293 cells stably expressing human CCR5.
-
[¹²⁵I]-MIP-1α (radioligand).
-
Test compounds (phenyladamantane derivatives).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest HEK293-CCR5 cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MIP-1α, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Diagram 1: CCR5 Antagonism Workflow
Caption: Workflow for identifying and characterizing phenyladamantane-based CCR5 antagonists.
Phenyladamantane in Neuropharmacology: Modulating Key CNS Targets
The lipophilic nature of the phenyladamantane scaffold makes it an attractive candidate for targeting the central nervous system (CNS). Derivatives have shown promise as modulators of NMDA receptors, sigma receptors, and fatty acid amide hydrolase (FAAH).
NMDA Receptor Antagonists for Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3] Phenyladamantane derivatives, building on the clinical success of the adamantane-based drug memantine, are being explored as NMDA receptor antagonists.
Mechanism of Action: Phenyladamantane-based NMDA receptor antagonists act as uncompetitive open-channel blockers.[4] They enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstruct the flow of ions, thereby preventing excessive calcium influx and subsequent excitotoxicity.
Sigma Receptor Modulators for Cancer and Neuropathic Pain
Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered therapeutic targets for cancer and neuropathic pain. Adamantane phenylalkylamines have been synthesized and shown to possess significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, along with antiproliferative activity against various cancer cell lines.[5]
FAAH Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[6] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. The phenyladamantane scaffold can be incorporated into FAAH inhibitors, where the adamantyl group often occupies a hydrophobic pocket in the enzyme's active site.
Table 2: Biological Activity of Phenyladamantane Derivatives in Neurological Targets
| Compound Class | Target | Key Structural Features | Biological Activity (IC50/Ki) | Therapeutic Potential |
| Phenyladamantylamines | NMDA Receptor | Amino group on adamantane | Micromolar to nanomolar range | Neuroprotection |
| Adamantane Phenylalkylamines | Sigma Receptors | Phenylalkylamine side chain | Nanomolar range | Anticancer, Analgesic |
| Phenyladamantyl Ureas | FAAH | Urea linker | Nanomolar range | Analgesic, Anti-inflammatory |
Data is illustrative and compiled from representative studies.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to screen for FAAH inhibitors among phenyladamantane derivatives.[7]
Materials:
-
Recombinant human FAAH.
-
FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test compounds (phenyladamantane derivatives).
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Positive control inhibitor (e.g., JZL195).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the FAAH enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value.
Diagram 2: Phenyladamantane in Neuropharmacology
Caption: Phenyladamantane derivatives targeting various CNS receptors for therapeutic benefit.
Phenyladamantane in Oncology: Novel Anticancer Agents
The application of phenyladamantane derivatives in oncology is a rapidly growing field. Their antiproliferative effects have been demonstrated in various cancer cell lines, and several mechanisms of action are being elucidated.
Cytotoxic Phenylacetamide and Phenylalkylamine Derivatives
Phenylacetamide and phenylalkylamine derivatives incorporating an adamantane moiety have shown potent cytotoxic effects against a range of cancer cell lines, including prostate and breast cancer.[8][9] The mechanism of action for some of these compounds involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (phenyladamantane derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenyladamantane derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
Pharmacokinetics and ADME of Phenyladamantane Derivatives
The pharmacokinetic properties of a drug candidate are critical to its success. The adamantane moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of molecules.[12] The lipophilicity of the phenyladamantane core generally leads to good oral bioavailability and tissue distribution.
The metabolic stability of the adamantane cage is a key advantage. Metabolism of adamantane-containing drugs often occurs on the phenyl ring or on linker groups, with the adamantane core itself being resistant to degradation.[13] However, it is crucial to assess the potential for cytochrome P450 (CYP) inhibition, as this can lead to drug-drug interactions.[14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive permeability of compounds across biological membranes.[15][16]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Phosphate buffered saline (PBS) at different pH values to mimic the gastrointestinal tract and blood.
-
Test compounds.
-
UV-Vis plate reader.
Procedure:
-
Membrane Coating: Coat the filter plate with the artificial membrane solution.
-
Donor and Acceptor Solutions: Prepare solutions of the test compounds in PBS at the donor pH and fill the donor wells. Fill the acceptor wells with PBS at the acceptor pH.
-
Incubation: Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) of the compound.
Conclusion and Future Perspectives
The phenyladamantane scaffold has proven to be a highly versatile and valuable motif in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and synthetic tractability has enabled the development of potent and selective modulators of a diverse array of biological targets. From blocking viral entry to modulating key CNS receptors and inducing cancer cell death, phenyladamantane derivatives have demonstrated significant therapeutic potential.
Future research in this area will likely focus on:
-
Scaffold Diversity: Exploring different substitution patterns on both the phenyl ring and the adamantane core to fine-tune activity and selectivity.
-
Target Expansion: Investigating the activity of phenyladamantane libraries against new and emerging therapeutic targets.
-
Drug Delivery: Utilizing the adamantane moiety as an anchor for targeted drug delivery systems.
-
Computational Modeling: Employing in silico methods to guide the rational design of next-generation phenyladamantane-based therapeutics.
The continued exploration of the chemical space around the phenyladamantane core promises to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its status as a privileged structure in drug discovery.
References
-
Saracoglu, M., Kandemirli, S. G., Başaran, M. A., Sayiner, H., & Kandemirli, F. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. Current HIV research, 9(5), 300–312. [Link]
-
Ahmed, S. A., & Al-Ameri, A. M. (2023). MTT Assay protocol. protocols.io. [Link]
-
National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. StatPearls. Retrieved from [Link]
-
Dorn, C. P., Finke, P. E., Oates, B., Budhu, R. J., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., Daugherty, B. L., Gould, S. L., DeMartino, J. A., Siciliano, S. J., Carella, A., Carver, G., Holmes, K., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, J., Miller, M., … Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. part 1: discovery and initial structure-activity relationships for 1 -amino-2-phenyl-4-(piperidin-1-yl)butanes. Bioorganic & medicinal chemistry letters, 11(2), 259–264. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Nikolaou, M., Papanastasiou, I., Kaimaki, A., & Stavropoulou, K. (2025). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. [Link]
-
Wang, W., Yang, J., Niu, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical pharmacology, 98(4), 653–664. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
Stavropoulou, K., Kaimaki, A., Nicolaou, M., & Papanastasiou, I. P. (2025). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. ResearchGate. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.16.1–1.16.17. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Wąsik, S., Cholewa, K., Majer-Dziedzic, B., & Szymańska, E. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
-
Patsnap. (2024). What are NMDA receptor antagonists and how do they work?. Synapse. [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
Poirier, D., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link]
-
Wang, W., Yang, J., Niu, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical pharmacology, 98(4), 653–664. [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Wang, X., et al. (2017). Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization. PMC. [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
-
Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
National Cancer Institute. (n.d.). Antitumor Efficacy Testing in Rodents. PMC. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Campolo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]
-
Di Marzo, V., & Maccarrone, M. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]
-
Wouters, E., et al. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. MDPI. [Link]
-
Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Gavernet, L., et al. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology. [Link]
-
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Biswas, A., et al. (2018). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PMC. [Link]
-
Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Vasylieva, N., & DeFrank, J. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved from [Link]
-
ResearchGate. (2023). Adamantane-containing drug delivery systems. [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]
-
Szabo, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]
-
ResearchGate. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. protocols.io [protocols.io]
- 12. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
